![molecular formula C16H21Cl3N2O2 B414348 2-phenyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]acetamide CAS No. 308805-10-9](/img/structure/B414348.png)
2-phenyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]acetamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a trichloromethyl group, and a morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the morpholine ring and the phenyl group. The trichloromethyl group is then introduced through a chlorination reaction. The final step involves the acylation of the intermediate compound to form the acetamide derivative. Common reagents used in these reactions include chlorinating agents such as thionyl chloride and acylating agents like acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-phenyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
2-phenyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a component in chemical processes.
作用机制
The mechanism of action of 2-phenyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 2-phenyl-N-(2,2,2-trichloro-1-(2,4-dichlorophenylamino)ethyl)acetamide
- 2-phenyl-N-(2,2,2-trichloro-1-(2,5-dimethylphenylamino)ethyl)acetamide
- 2-phenyl-N-(2,2,2-trichloro-1-(2,4,6-trichlorophenylamino)ethyl)acetamide
Uniqueness
2-phenyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]acetamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects .
属性
IUPAC Name |
2-phenyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl3N2O2/c1-11-9-21(10-12(2)23-11)15(16(17,18)19)20-14(22)8-13-6-4-3-5-7-13/h3-7,11-12,15H,8-10H2,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZQJRSQUHODBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
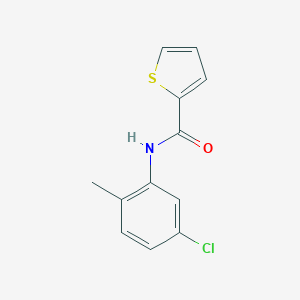
![2-bromo-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B414268.png)
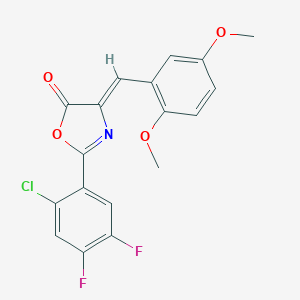
![3-METHYLCYCLOHEXYL 4-[2-(BENZYLOXY)PHENYL]-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B414271.png)
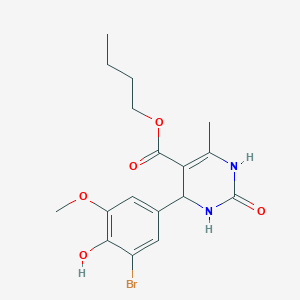
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B414274.png)

![1-[2-(Methoxycarbonyl)phenyl]-3-(benzothiazole-2-yl)triazene](/img/structure/B414280.png)
![N-(5-{[(2,2-diphenylcyclopropyl)carbonyl]amino}-1-naphthyl)-2,2-diphenylcyclopropanecarboxamide](/img/structure/B414281.png)
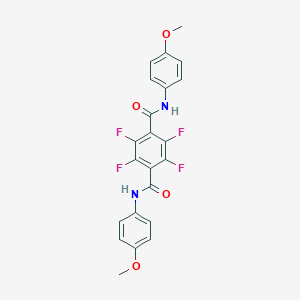
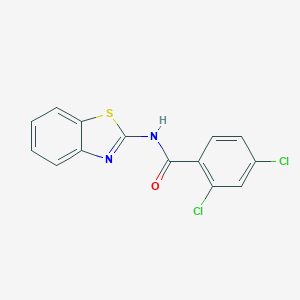
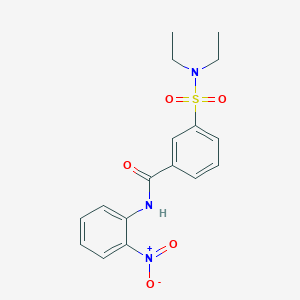
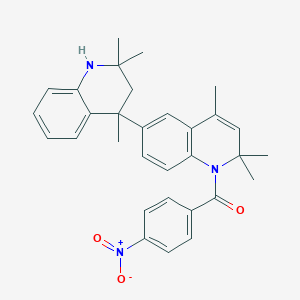
![N-(2-(2-ethoxyphenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B414288.png)
